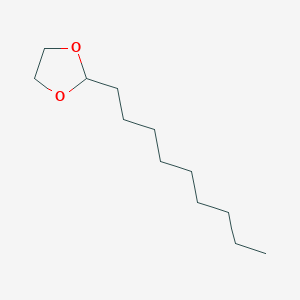

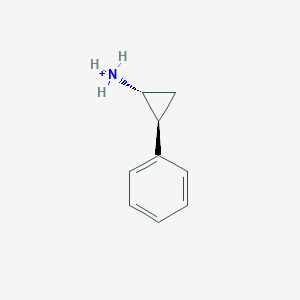

![molecular formula C12H30N2O6P2 B1664169 [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester CAS No. 720707-93-7](/img/structure/B1664169.png)

[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester

Overview

Description

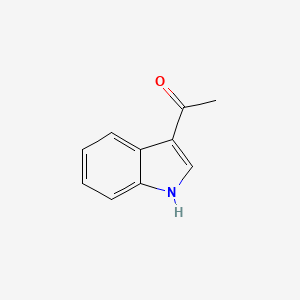

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H30N2O6P2 .

Molecular Structure Analysis

The molecule contains a total of 51 bonds. There are 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” has a molecular weight of 360.33 . The predicted density is 1.133±0.06 g/cm3, and the predicted boiling point is 414.9±55.0 °C .Scientific Research Applications

Chemical Synthesis and Reactions :

- Alimov and Alimov (1969) explored the reactions of allylamine and diallylamine with diethyl (dichloromethylene)phosphoramidate, leading to the formation of diethyl (bisallylaminomethylene)- and (bisdiallylaminomethylene)-phosphoramidates (Alimov & Alimov, 1969).

- Kondratyuk et al. (2012) studied the reactions of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acids esters, resulting in N-substituted derivatives of 5-amino-4-diethoxyphosphoryloxazol (Kondratyuk et al., 2012).

Applications in Material Science :

- Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases, which were used as curing agents in flame retardant epoxy systems (Liu et al., 2009).

- Gaan et al. (2009) investigated the flame retardant and thermal decomposition actions of phosphoramidates on cotton cellulose, revealing that these compounds can enhance flame retardancy (Gaan et al., 2009).

Biological and Medical Research :

- While information directly relating to 4-(Diethoxy-phosphorylamino)-butyl-phosphoramidic acid diethyl ester in biological or medical research is limited, related compounds have been studied. For instance, Chen et al. (2005) synthesized amino acid ester cyclohexyl phosphoramidates of AZT as anti-HIV prodrugs and investigated their mass spectrometric properties (Chen et al., 2005).

Environmental Impact Studies :

- Mankidy et al. (2013) explored the biological impact of phthalates, which are esters of phthalic acid used in improving the plasticity of industrial polymers. This study provides insights into the broader environmental and health implications of such compounds (Mankidy et al., 2013).

Safety And Hazards

properties

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-12H2,1-4H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGKSLVMQECFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCCCNP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

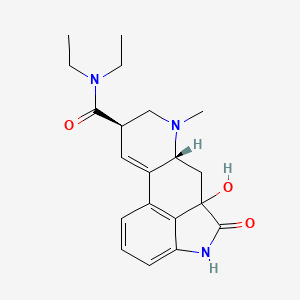

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)